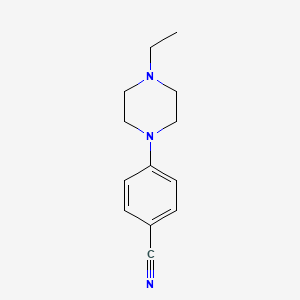

4-(4-Ethylpiperazino)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

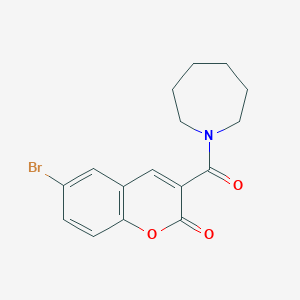

“4-(4-Ethylpiperazino)benzonitrile” is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It is a compound that has been used in various research and industrial applications .

Synthesis Analysis

The synthesis of benzonitriles, including “4-(4-Ethylpiperazino)benzonitrile”, can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases, making it an efficient and environmentally friendly method to access benzonitriles .Molecular Structure Analysis

The molecular structure of “4-(4-Ethylpiperazino)benzonitrile” is characterized by the presence of a benzonitrile group attached to a 4-ethylpiperazino group . The InChI code for this compound is 1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 .科学的研究の応用

1. Applications in Electrolyte Solutions

A study by Huang et al. (2014) explored a derivative of benzonitrile, 4-(Trifluoromethyl)-benzonitrile, as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. This derivative showed significant improvements in cyclic stability and capacity retention in the battery, suggesting potential applications for similar benzonitrile derivatives in battery technologies (Huang et al., 2014).

2. Role in Antiviral Activity

Research by Jiang et al. (2020) identified a compound related to benzonitrile, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, which demonstrated significant antiviral activity against Hepatitis C Virus (HCV). This compound, with its novel mechanism of action, indicates the potential for benzonitrile derivatives in developing antiviral medications (Jiang et al., 2020).

3. Corrosion Inhibition

A 2018 study by Chaouiki et al. investigated benzonitrile derivatives as corrosion inhibitors for mild steel in acidic solutions. The derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, showed excellent performance in protecting mild steel, indicating that similar benzonitrile compounds could be useful in corrosion prevention technologies (Chaouiki et al., 2018).

4. Antimycobacterial Agents

A study by Patel et al. (2014) involved the synthesis of benzonitrile/nicotinonitrile-based s-triazines, which exhibited profound antimycobacterial activity. This suggests that benzonitrile derivatives could be valuable in treating infections like tuberculosis (Patel et al., 2014).

5. Photophysical Studies

Pradhan and Biswas (2007) conducted time-resolved studies on charge-transfer molecules related to benzonitrile in various solvents. This research enhances understanding of the photophysical properties of benzonitrile derivatives, which could be beneficial in developing materials for optoelectronic applications (Pradhan & Biswas, 2007).

特性

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSQSHZWGWNQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2427675.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2427676.png)

![[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid](/img/structure/B2427683.png)

![2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2427685.png)

![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)

![9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2427688.png)

![(4-(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2427689.png)

![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)

![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)